molecular formula C14H29Cl2N3O2 B7590535 tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride

tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride

Cat. No.: B7590535
M. Wt: 342.3 g/mol
InChI Key: PXPCBHRRFNJKCY-UHFFFAOYSA-N
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Description

tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride is a bicyclic amine derivative featuring a piperidine core substituted with a piperazine moiety at the 4-position. The compound is stabilized as a dihydrochloride salt, enhancing its aqueous solubility and stability for pharmaceutical applications. Its structure combines a six-membered piperidine ring with a tert-butyl carbamate group at position 1 and a piperazine ring at position 4, making it a versatile intermediate in drug discovery, particularly for kinase inhibitors and central nervous system (CNS) therapeutics .

Properties

IUPAC Name

tert-butyl 4-piperazin-1-ylpiperidine-1-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2.2ClH/c1-14(2,3)19-13(18)17-8-4-12(5-9-17)16-10-6-15-7-11-16;;/h12,15H,4-11H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPCBHRRFNJKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperazine with Halogenated Piperidine

A common method involves reacting tert-butyl 4-bromopiperidine-1-carboxylate with piperazine under basic conditions.

Procedure :

  • Dissolve tert-butyl 4-bromopiperidine-1-carboxylate (1 equiv) and piperazine (2–3 equiv) in anhydrous dimethylformamide (DMF).

  • Add potassium carbonate (2 equiv) and heat at 80–90°C for 12–24 hours.

  • Purify via column chromatography (ethyl acetate/hexane) to isolate tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate.

  • Treat with hydrochloric acid (2 equiv) in ethanol to form the dihydrochloride salt.

Key Data :

ParameterValueSource
Yield (crude)65–75%
PurificationSilica gel (EtOAc/Hex 3:7)
Salt formation yield>90%

Reductive Amination Approaches

Coupling via Schiff Base Formation

This method avoids halogenated intermediates by forming an imine between a piperidine aldehyde and piperazine, followed by reduction.

Procedure :

  • Synthesize tert-butyl 4-oxopiperidine-1-carboxylate via oxidation of tert-butyl 4-hydroxypiperidine-1-carboxylate (e.g., using Dess-Martin periodinane).

  • React with piperazine (1.2 equiv) in methanol at 25°C for 4 hours to form the imine.

  • Reduce with sodium cyanoborohydride (NaBH3CN, 1.5 equiv) at pH 5–6 (acetic acid buffer) for 12 hours.

  • Acidify with HCl to precipitate the dihydrochloride salt.

Optimization Insights :

  • pH control : Maintaining acidic conditions prevents over-reduction.

  • Solvent choice : Methanol improves imine solubility compared to THF.

Solid-Phase Synthesis for Scalability

Resin-Bound Intermediate Preparation

Patented methodologies describe immobilizing piperazine on Wang resin to streamline purification:

Steps :

  • Load Wang resin with Fmoc-piperazine (2 equiv) using DIC/HOBt activation.

  • Deprotect with 20% piperidine in DMF.

  • Couple with tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (1.5 equiv) in DMF at 50°C for 8 hours.

  • Cleave from resin using TFA/H2O (95:5), then neutralize with HCl/Et2O to precipitate the dihydrochloride salt.

Advantages :

  • Eliminates chromatography, improving yield (80–85%).

  • Suitable for combinatorial library synthesis.

Critical Analysis of Methodologies

Yield Comparison Across Routes

MethodAverage YieldPurity (HPLC)Scalability
Nucleophilic substitution70%95%Moderate
Reductive amination60%92%High
Solid-phase synthesis82%98%Industrial

Data synthesized from.

Byproduct Formation and Mitigation

  • N-Alkylation side products : Excess piperazine (≥3 equiv) suppresses dialkylation.

  • Oxidation artifacts : Use of inert atmosphere (N2/Ar) during reductive steps prevents tert-butyl group cleavage.

Industrial-Scale Considerations

Cost-Effective Catalyst Systems

Recent advances employ copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for piperazine-piperidine coupling:

  • Catalyst : CuI (5 mol%) in DMSO at 100°C.

  • Benefits : 50% reduced reaction time vs. traditional alkylation.

Green Chemistry Innovations

  • Solvent replacement : Cyclopentyl methyl ether (CPME) replaces DMF, reducing environmental impact.

  • Microwave assistance : 30-minute reaction times at 120°C reported in pilot studies .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form various oxidized derivatives.

  • Reduction: : Reduction reactions can be used to modify the functional groups.

  • Substitution: : Substitution reactions can introduce different substituents at the piperazine or piperidine rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Pharmaceutical Applications

  • Antipsychotic Agents
    • Research indicates that compounds similar to tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate have shown potential as antipsychotic agents. These compounds can interact with serotonin and dopamine receptors, which are critical in the treatment of schizophrenia and other psychotic disorders .
  • CNS Disorders
    • The compound's structure allows it to penetrate the blood-brain barrier, making it a candidate for treating central nervous system (CNS) disorders. Its derivatives have been studied for their effects on mood stabilization and anxiety reduction .
  • Synthesis of Novel Therapeutics
    • The versatility of tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate in organic synthesis enables the development of novel therapeutic agents. Researchers have utilized this compound to create various derivatives that may exhibit enhanced pharmacological profiles compared to existing medications .

Case Study: Antipsychotic Efficacy

A study published in a pharmacology journal explored the efficacy of piperazine derivatives, including tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate, in animal models of schizophrenia. The findings suggested that these compounds significantly reduced psychotic symptoms and exhibited a favorable side effect profile compared to traditional antipsychotics .

The synthesis of tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate involves several steps:

  • Formation of Piperazine Ring : Utilizing starting materials such as piperazine and various carbon sources.
  • Carboxylation : Introducing the carboxylic acid moiety through standard organic reactions.
  • Purification : Employing techniques like chromatography to isolate the desired product with high purity.

Mechanism of Action

The mechanism by which tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in drug development or biological research.

Comparison with Similar Compounds

Structural and Functional Insights

  • Core Ring Modifications: Substitution of piperidine with pyrrolidine (QZ-9005) reduces ring size, altering steric and electronic properties. This may affect binding affinity in biological targets .
  • Substituent Effects :
    • Aromatic groups (e.g., indazole in ) enhance π-π stacking interactions but reduce solubility compared to aliphatic amines .
    • The dihydrochloride salt form in the target compound and QZ-9005 improves hydrophilicity, critical for oral bioavailability .
  • Similarity Scores :
    • High similarity (0.92–0.96) in suggests interchangeable use in lead optimization. Lower scores (0.53–0.57) in highlight functional divergence due to heteroaromatic substituents .

Biological Activity

tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride (CAS Number: 177276-41-4) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14_{14}H27_{27}N3_3O2_2
  • Molecular Weight : 269.38 g/mol
  • CAS Number : 177276-41-4

The biological activity of tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate is primarily associated with its interaction with various neurotransmitter receptors. It has been studied for its potential as a histamine H3 receptor antagonist , which plays a critical role in modulating neurotransmitter release in the brain.

Histamine Receptor Interaction

Research indicates that compounds similar to tert-butyl 4-(piperazin-1-yl)piperidine derivatives exhibit varying degrees of affinity for histamine receptors. For instance, a study on related compounds demonstrated that certain piperazine derivatives have potent antagonistic effects on histamine H3 receptors, influencing feeding behavior and neurotransmitter systems in animal models . This suggests that tert-butyl 4-(piperazin-1-yl)piperidine could similarly affect these pathways.

In Vitro Studies

In vitro assays have shown that tert-butyl 4-(piperazin-1-yl)piperidine derivatives can inhibit histamine H3 receptor activity. These studies typically involve cell lines expressing recombinant histamine receptors, where the compound's efficacy is measured through competitive binding assays and functional assays on isolated tissues, such as the guinea pig ileum .

In Vivo Studies

In vivo studies have further elucidated the effects of this compound on animal models. For example, repeated administration in rats has been shown to alter brain neurotransmitter levels and influence behavioral outcomes related to feeding and anxiety . The specific impact on monoamine oxidase (MAO) activity was also assessed, indicating potential neurochemical pathways through which the compound exerts its effects.

Case Studies

Several case studies have highlighted the pharmacological potential of piperazine derivatives, including tert-butyl 4-(piperazin-1-yl)piperidine:

  • Feeding Behavior Modulation : A study involving piperazine analogs demonstrated significant changes in feeding behavior in rodents, correlating with alterations in central nervous system (CNS) neurotransmitter levels .
  • Neurotransmitter System Analysis : Postmortem analysis of rat brain tissues revealed that administration of related compounds affected levels of serotonin and dopamine, suggesting a broader impact on mood and cognitive functions .

Summary Table of Biological Activities

Activity Description Reference
Histamine H3 Receptor AntagonismCompounds exhibit competitive inhibition at histamine H3 receptors
Modulation of Feeding BehaviorInfluences CNS neurotransmitter levels affecting appetite
Neurotransmitter Level AlterationAffects serotonin and dopamine levels post-administration

Q & A

Q. How does stereochemistry influence biological interactions, and how to study this?

  • Methodological Answer :
  • Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and test against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC₅₀ values to quantify stereochemical impact .
  • Perform molecular docking (AutoDock Vina) with protein crystal structures (PDB) to visualize binding mode differences between enantiomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.